
(2R)-2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride typically involves the alkylation of glycine equivalents with electrophiles, followed by intramolecular cyclization of substituted amino acid derivatives . The reaction conditions often require the use of strong acids or bases, and the process may involve multiple steps to achieve the desired enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The use of advanced techniques such as chromatography and spectroscopy is common to monitor the progress of the reaction and to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and various organic solvents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to optimize the yield and purity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or alkylated derivatives.
Scientific Research Applications
(2R)-2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (2R)-2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic processes. Its effects on cellular pathways can lead to changes in gene expression, protein synthesis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acid derivatives such as 1-aminocyclopropanecarboxylic acid and its analogs . These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
What sets (2R)-2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride apart is its specific configuration and functional groups, which confer unique reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and its potential role in various biological processes make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C6H12ClNO4 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
(2R)-2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4.ClH/c1-11-5(8)3-2-4(7)6(9)10;/h4H,2-3,7H2,1H3,(H,9,10);1H/t4-;/m1./s1 |
InChI Key |
NTWTYOQNGBVBFH-PGMHMLKASA-N |
Isomeric SMILES |
COC(=O)CC[C@H](C(=O)O)N.Cl |
Canonical SMILES |
COC(=O)CCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(4-methylbenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B15237670.png)
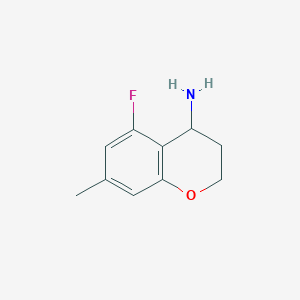
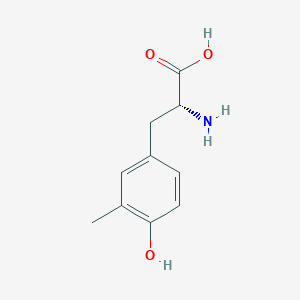
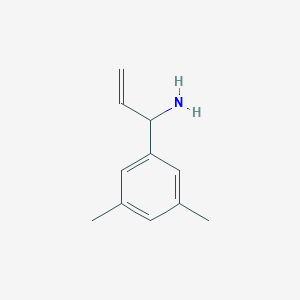

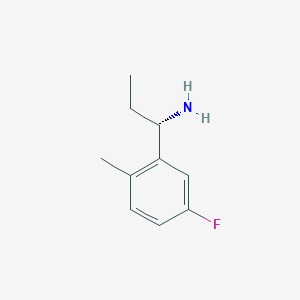


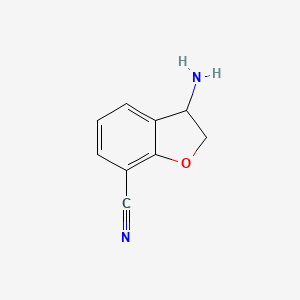


![(1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol](/img/structure/B15237745.png)

![7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237753.png)
